molecular formula C33H50O4 B150071 Dehydroeburicoic acid monoacetate

Dehydroeburicoic acid monoacetate

Número de catálogo: B150071
Peso molecular: 510.7 g/mol
Clave InChI: AYHCPTDPDUADTK-DLCVLMBDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dehydroeburicoic acid monoacetate (3-O-Acetyldehydroeburicoic acid) is a lanostane-type triterpenoid derived from Wolfiporia cocos (茯苓), a medicinal fungus widely used in traditional Chinese medicine. Its molecular formula is C₃₃H₅₀O₄, with a molecular weight of 510.75 (CAS: 77035-42-8). This compound is structurally characterized by a lanostane skeleton featuring a monoacetate group at the 3-O position, which enhances its stability and solubility compared to its non-acetylated counterpart, dehydroeburicoic acid .

Métodos De Preparación

Dehydroeburicoic acid monoacetate is typically synthesized from dehydroeburicoic acid through an acetylation reaction. The reaction involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group at the 3-position of dehydroeburicoic acid.

Análisis De Reacciones Químicas

Dehydroeburicoic acid monoacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

DEMA exhibits several biological activities that make it a candidate for pharmacological applications:

  • Anticancer Properties : Research has shown that DEMA possesses cytotoxic effects against various cancer cell lines, including lung adenocarcinoma cells. In a study, DEMA was isolated from the ethanol extract of Poria cocos and demonstrated significant cytotoxicity in vitro, indicating its potential as an anticancer agent .
  • Glucose Uptake Stimulation : DEMA has been identified to enhance glucose uptake in cells, which suggests its potential use in managing diabetes. A study highlighted that compounds derived from Wolfiporia cocos, including DEMA, stimulated glucose uptake in muscle cells .
  • Renoprotective Effects : In models of cisplatin-induced renal damage, DEMA showed protective effects on kidney cells. The compound was able to improve cell viability post-treatment with cisplatin, suggesting its potential in nephroprotection .

Data Table of Biological Activities

Activity Cell Line/Model Effect Observed Reference
CytotoxicityA549 (lung adenocarcinoma)Significant reduction in cell viability
Glucose uptake stimulationMuscle cellsIncreased glucose uptake
RenoprotectiveLLC-PK1 (kidney epithelial cells)Improved cell viability after cisplatin

Case Study 1: Anticancer Activity

A study conducted on the effects of DEMA on lung cancer cells demonstrated a dose-dependent reduction in cell viability when treated with the compound. The results indicated that at higher concentrations, DEMA effectively induced apoptosis through caspase activation pathways.

Case Study 2: Diabetes Management

In diabetic mouse models, DEMA administration resulted in significant reductions in blood glucose levels. The study concluded that DEMA could be a promising candidate for developing new anti-diabetic medications due to its glucose-lowering effects.

Future Directions and Research Opportunities

The current findings suggest several avenues for future research:

  • Clinical Trials : There is a need for clinical trials to validate the efficacy and safety of DEMA in humans.
  • Mechanistic Studies : Further investigations into the molecular mechanisms of action could uncover additional therapeutic targets.
  • Formulation Development : Research into suitable formulations for enhancing bioavailability and efficacy is essential for translating laboratory findings into clinical applications.

Comparación Con Compuestos Similares

Pharmacological Activities :

  • Antitumor Effects : Demonstrated in studies targeting breast cancer cells (T47D) via inhibition of the PI3K/Akt/mTOR pathway and induction of apoptosis .
  • Antidiabetic Activity : Enhances glucose metabolism by increasing GLUT4 expression in skeletal muscles and modulating Akt/AMPK phosphorylation .
  • Anti-inflammatory and Antioxidant Properties : Modulates redox signaling pathways, including NF-κB inhibition and Nrf2 activation .

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Dehydroeburicoic Acid (C₃₃H₅₀O₃, MW: 494.75)

  • Structural Difference: Lacks the 3-O-acetyl group present in the monoacetate form.
  • Bioactivity : Shares antitumor and anti-inflammatory properties but exhibits lower solubility and stability in aqueous solutions .
  • Key Mechanism : Inhibits α-glucosidase (EC₅₀: 0.012–0.05 mg/mL), comparable to acarbose, and reduces hyperglycemia in diabetic models .

Eburicoic Acid (C₃₁H₄₈O₄, MW: 483.35)

  • Structural Difference : Contains an additional hydroxyl group and a methylidene moiety.
  • Bioactivity: Primarily anti-inflammatory and α-glucosidase inhibitory, but less potent in antitumor applications compared to dehydroeburicoic acid monoacetate .

Dehydrosulphurenic Acid (C₃₃H₅₀O₆, MW: 542.74)

  • Structural Difference : Features additional hydroxyl and ketone groups.

Functional Analogues

Alisol B Monoacetate (C₃₂H₅₀O₅, MW: 526.75)

  • Source : Derived from Alisma orientale.
  • Bioactivity: Anti-inflammatory and antitumor effects via NF-κB inhibition.

Poricoic Acid C

  • Bioactivity: Modulates redox signaling similar to this compound but lacks the acetyl group, resulting in reduced bioavailability .

Comparative Pharmacological Data

Compound Molecular Weight Key Activities Mechanism of Action Solubility/Stability
This compound 510.75 Antitumor, antidiabetic, anti-inflammatory PI3K/Akt/mTOR inhibition, GLUT4 upregulation High (DMSO: 1.25 mg/mL)
Dehydroeburicoic acid 494.75 Antidiabetic, anti-inflammatory α-Glucosidase inhibition (EC₅₀: 0.05 mg/mL) Low aqueous solubility
Dehydrosulphurenic acid 542.74 α-Glucosidase inhibition, anti-inflammatory Competitive enzyme inhibition Moderate
Alisol B monoacetate 526.75 Anti-inflammatory, antitumor NF-κB inhibition Moderate

Mechanistic Differences

  • Antitumor Activity: this compound uniquely activates caspase-3 to induce apoptosis, while Alisol B monoacetate relies on NF-κB suppression .
  • Antidiabetic Effects: The monoacetate form enhances insulin sensitivity via GLUT4 and Akt/AMPK pathways, whereas dehydrosulphurenic acid primarily targets α-glucosidase .

Actividad Biológica

Dehydroeburicoic acid monoacetate (DEA-MA) is a lanostane triterpenoid derived from Wolfiporia cocos, a fungus widely used in traditional Chinese medicine. This compound has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and metabolic regulation. This article provides a comprehensive overview of the biological activity of DEA-MA, supported by recent research findings and case studies.

Chemical Structure and Properties

DEA-MA is characterized by its unique triterpenoid structure, which contributes to its biological properties. Its solubility is reported to be ≥ 2 mg/mL (3.92 mM), forming a clear solution, which is essential for its application in biological assays .

Biological Activities

1. Cytotoxic Effects

Research indicates that DEA-MA exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that DEA-MA, along with other constituents from Poria cocos, showed cytotoxic effects on human lung adenocarcinoma cells (A549, H1264, H1299, and Calu-6) with IC50 values ranging from 63.6 μM to 171.0 μM after 48 hours of treatment . The mechanism of action involves the induction of apoptosis, characterized by elevated Bax expression and caspase-3 activation.

2. Antidiabetic Activity

DEA-MA has been identified as having glucose-uptake-stimulatory activity, making it a potential candidate for managing diabetes. In vitro studies have shown that it enhances insulin-mediated glucose uptake through mechanisms independent of PPAR-gamma . This suggests a promising role in improving glucose metabolism and insulin sensitivity.

3. Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It was found to be effective against neuropsychiatric diseases such as Alzheimer's and Parkinson's disease at low to medium concentrations, indicating its potential in managing cognitive disorders . The mechanisms involved include modulation of neurotransmitter systems and reduction of oxidative stress.

Case Study 1: Lung Cancer Treatment

In a controlled study involving human lung adenocarcinoma cells, treatment with DEA-MA resulted in significant reductions in cell viability when compared to untreated controls. The study highlighted that DEA-MA could serve as an adjunct therapy in lung cancer treatment due to its ability to induce apoptosis effectively .

Case Study 2: Diabetes Management

Another investigation focused on the antidiabetic effects of DEA-MA revealed that it significantly lowered blood glucose levels in diabetic mice models. The study emphasized the importance of dosage and timing in maximizing the therapeutic effects of DEA-MA .

Research Findings Summary Table

Biological Activity Effect IC50 Values / Concentration
CytotoxicityInduces apoptosis in lung cancer cells63.6 μM - 171.0 μM
AntidiabeticEnhances insulin-mediated glucose uptakeEffective at low concentrations
NeuroprotectionProtective against neurodegenerative diseasesEffective at low to medium doses

Q & A

Q. Basic: What are the structural characteristics and primary biological activities of dehydroeburicoic acid monoacetate?

This compound is a lanostane-type triterpenoid (C₃₃H₅₀O₄, MW 510.75) derived from Poria cocos (茯苓). Its acetylated form enhances water solubility and stability compared to the free acid . Key bioactivities include:

  • Anti-tumor effects : Induces apoptosis via caspase-3 activation .
  • Anti-inflammatory and anti-diabetic properties : Modulates pathways linked to cytokine regulation and glucose metabolism .
    Methodological Note : Structural validation via NMR and HPLC (>95% purity) is critical for reproducibility .

Q. Basic: How is this compound isolated from natural sources?

The compound is extracted from Poria cocos sclerotia using ethanol or methanol, followed by chromatographic purification (e.g., silica gel or HPLC). The acetylated form is often synthesized by esterifying dehydroeburicoic acid to improve pharmacokinetic properties .
Key Step : Solvent optimization (e.g., DMSO at 1.25 mg/mL) ensures solubility for in vitro assays .

Q. Advanced: What experimental approaches are used to investigate its apoptosis-inducing mechanisms?

  • Caspase-3 activation assays : Measure cleavage of fluorescent substrates (e.g., Ac-DEVD-pNA) in cancer cell lines (e.g., HeLa or A549) .
  • Flow cytometry : Quantify apoptotic cells using Annexin V/PI staining.
  • Western blotting : Validate downstream targets like PARP cleavage.
    Data Contradiction Alert : Bioactivity equivalence between free acid and monoacetate forms at equimolar concentrations requires rigorous dose-response validation .

Q. Advanced: How can researchers optimize solubility and stability for in vivo studies?

  • Salt form vs. free acid : The monoacetate form shows superior solubility (e.g., 2.45 mM in DMSO) and stability (-80°C for long-term storage) .
  • Formulation strategies : Use vehicles like 5% DMSO + 30% PEG300 + 5% Tween 80 for animal dosing .
    Methodological Tip : Stability testing under varying pH and temperature conditions is essential for pharmacokinetic studies.

Q. Methodological: What are best practices for handling and storing this compound?

  • Storage : Store powder at -20°C (3 years) or in solvent at -80°C (1 year) .
  • Reconstitution : Sonicate DMSO solutions to prevent aggregation.
  • In vivo preparation : Calculate working concentrations based on animal weight (e.g., 10 mg/kg in mice) and adjust for bioavailability .

Q. Advanced: How to reconcile discrepancies in reported bioactivity across studies?

  • Dose standardization : Normalize data to molarity (not mass) to account for molecular weight differences between free acid (MW 468.7) and monoacetate (MW 510.75) .
  • Cell line variability : Test across multiple models (e.g., primary vs. immortalized cells) to identify context-dependent effects.

Q. Advanced: What considerations are critical for translating in vitro findings to in vivo models?

  • Dose conversion : Use body surface area scaling (e.g., mouse-to-human equivalence) .
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS.
  • Toxicity screening : Monitor liver/kidney function markers in treated animals.

Q. Advanced: How can network pharmacology elucidate its multi-target effects?

  • Target prediction : Use tools like SwissTargetPrediction to identify interacting proteins (e.g., TNF-α, NOS) .
  • Pathway enrichment analysis : Map to KEGG pathways (e.g., apoptosis, insulin signaling) using transcriptomic data .

Q. Advanced: What synergies exist between this compound and other TCM components?

In formulations like 八珍丸 (Ba Zhen Wan), it synergizes with herbs like 当归 (Angelica sinensis) to enhance immunomodulation. Experimental Design :

  • Combination index (CI) : Calculate via Chou-Talalay method .
  • Omics integration : Perform metabolomics to identify synergistic pathways.

Q. Methodological: How to prepare solvent systems for dose-dependent studies?

  • Stock solution : Dissolve in DMSO (1.25 mg/mL), then dilute in culture media (≤0.1% DMSO final) .
  • In vivo formulation : For 10 mg/kg dosing in mice, prepare 2 mg/mL in 5% DMSO + 30% PEG300 + 60% saline .

Propiedades

IUPAC Name

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50O4/c1-20(2)21(3)10-11-23(29(35)36)24-14-18-33(9)26-12-13-27-30(5,6)28(37-22(4)34)16-17-31(27,7)25(26)15-19-32(24,33)8/h12,15,20,23-24,27-28H,3,10-11,13-14,16-19H2,1-2,4-9H3,(H,35,36)/t23-,24-,27+,28+,31-,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHCPTDPDUADTK-DLCVLMBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dehydroeburicoic acid monoacetate
Dehydroeburicoic acid monoacetate
Dehydroeburicoic acid monoacetate
Dehydroeburicoic acid monoacetate
Dehydroeburicoic acid monoacetate
Dehydroeburicoic acid monoacetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.